molecular formula C54H76O39S2 B2847006 beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat CAS No. 73499-21-5

beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat

Cat. No.: B2847006
CAS No.: 73499-21-5
M. Wt: 1413.28
InChI Key: DTERAHOZRPDYOK-IHUFJFAGSA-N
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Description

Beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat: is a modified cyclodextrin derivative known for its unique structural properties and functional applications. Cyclodextrins are cyclic oligosaccharides composed of glucose units, forming a toroidal shape with a hydrophobic cavity that can encapsulate various guest molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat typically involves the modification of beta-cyclodextrin through sulfonation reactions. This is achieved by reacting beta-cyclodextrin with chlorosulfonic acid in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: : Beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are used under acidic or neutral conditions.

  • Reduction: : Reducing agents like sodium borohydride or hydrogen gas are employed in the presence of a catalyst.

  • Substitution: : Sulfonation reactions are carried out using chlorosulfonic acid or sulfur trioxide.

Major Products Formed:

Scientific Research Applications

Chemistry: : In chemistry, beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat is used as a chiral selector in chromatographic separations and as a stabilizer for sensitive compounds.

Biology: : In biological research, it serves as a carrier for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

Medicine: : The compound is explored for its potential in pharmaceutical formulations, where it can improve the stability and efficacy of therapeutic agents.

Industry: : In the industrial sector, it is utilized in food and environmental chemistry for encapsulating flavors, fragrances, and pollutants, thereby improving their stability and reducing their environmental impact.

Comparison with Similar Compounds

Similar Compounds: : Other cyclodextrin derivatives, such as alpha-cyclodextrin, gamma-cyclodextrin, and methylated cyclodextrins, share similar structural features but differ in their cavity size and functional groups.

Uniqueness: : Beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat stands out due to its specific sulfonation pattern, which provides enhanced chemical stability and unique encapsulation properties compared to other cyclodextrins.

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Properties

IUPAC Name

(1S,2R,3R,4R,6S,8S,9R,11S,13S,14R,16S,18S,19R,21R,22S,23S,24S,25R,40S,43S,44S,46R,48S,49S,51R,53S,54S,55S,56S,62R,63R,64R,65R,66R,67R)-8,13,18,44,49-pentakis(hydroxymethyl)-28,28,37,37-tetraoxo-5,7,10,12,15,17,20,27,38,41,42,45,47,50,52,61-hexadecaoxa-28λ6,37λ6-dithiaundecacyclo[22.17.11.26,9.211,14.216,19.229,32.233,36.243,46.248,51.121,25.04,40]heptahexaconta-29,31,33,35,57,59-hexaene-2,3,22,23,53,54,55,56,62,63,64,65,66,67-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H76O39S2/c55-9-20-41-27(60)34(67)48(80-20)88-42-21(10-56)83-51(37(70)30(42)63)92-46-25-14-78-94(74,75)18-5-1-16(2-6-18)17-3-7-19(8-4-17)95(76,77)79-15-26-47(32(65)39(72)53(85-26)90-44-23(12-58)81-49(87-41)35(68)28(44)61)93-52-38(71)31(64)43(22(11-57)84-52)89-50-36(69)29(62)45(24(13-59)82-50)91-54(86-25)40(73)33(46)66/h1-8,20-73H,9-15H2/t20-,21-,22-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37+,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50+,51-,52+,53+,54-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTERAHOZRPDYOK-IHUFJFAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(COS(=O)(=O)C8=CC=C(C=C8)C9=CC=C(C=C9)S(=O)(=O)O1)OC(C(C7O)O)OC1C(OC(C(C1O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@H]([C@@H]([C@H](O2)O[C@H]4[C@@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]7[C@H](COS(=O)(=O)C8=CC=C(C=C8)C9=CC=C(C=C9)S(=O)(=O)O1)O[C@H]([C@@H]([C@H]7O)O)O[C@@H]1[C@@H](O[C@@H]([C@H]([C@@H]1O)O)O[C@@H]1[C@@H](O[C@H](O3)[C@H]([C@@H]1O)O)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H76O39S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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